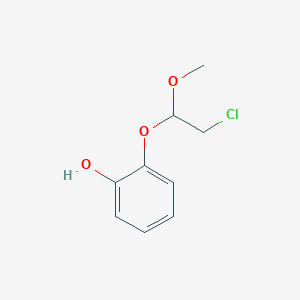
2-(2-Chloro-1-methoxyethoxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloro-1-methoxyethoxy)phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound has additional substituents, including a chloro group and a methoxyethoxy group, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-1-methoxyethoxy)phenol can be achieved through nucleophilic aromatic substitution reactions. One common method involves the reaction of a chlorinated phenol with a methoxyethanol derivative under basic conditions. The reaction typically requires a strong base, such as sodium hydroxide, to facilitate the substitution of the chlorine atom with the methoxyethoxy group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Chloro-1-methoxyethoxy)phenol undergoes several types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: Reduction reactions can convert quinones back to phenols.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Strong bases like sodium hydroxide are used to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2-Chloro-1-methoxyethoxy)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its antimicrobial properties.
Medicine: Investigated for potential therapeutic uses, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products, including disinfectants and antiseptics.
Mécanisme D'action
The mechanism of action of 2-(2-Chloro-1-methoxyethoxy)phenol involves its interaction with biological molecules. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The chloro and methoxyethoxy groups may enhance its ability to penetrate cell membranes, increasing its efficacy as an antimicrobial agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chlorophenol
- 2-Methoxyphenol
- 2-(2-Methoxyethoxy)phenol
Uniqueness
2-(2-Chloro-1-methoxyethoxy)phenol is unique due to the presence of both chloro and methoxyethoxy groups, which confer distinct chemical and biological properties. These substituents can influence its reactivity, solubility, and biological activity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
51487-86-6 |
|---|---|
Formule moléculaire |
C9H11ClO3 |
Poids moléculaire |
202.63 g/mol |
Nom IUPAC |
2-(2-chloro-1-methoxyethoxy)phenol |
InChI |
InChI=1S/C9H11ClO3/c1-12-9(6-10)13-8-5-3-2-4-7(8)11/h2-5,9,11H,6H2,1H3 |
Clé InChI |
YCMNVUWKHNASBR-UHFFFAOYSA-N |
SMILES canonique |
COC(CCl)OC1=CC=CC=C1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


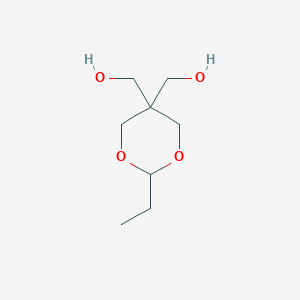
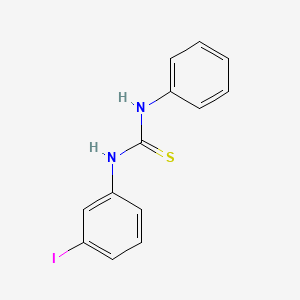
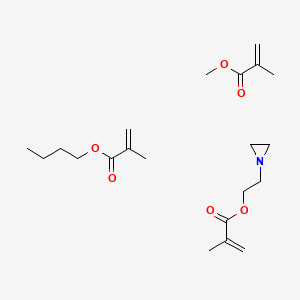
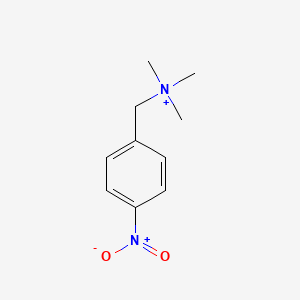

![(E,E)-N,N'-(Dodecane-1,12-diyl)bis[1-(pyridin-2-yl)methanimine]](/img/structure/B14653485.png)

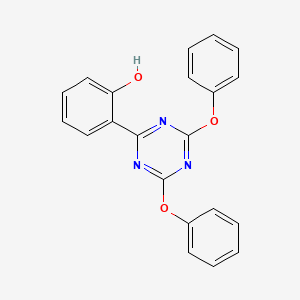
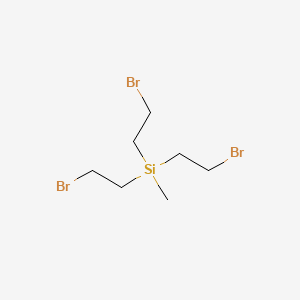
![ethyl 5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B14653508.png)
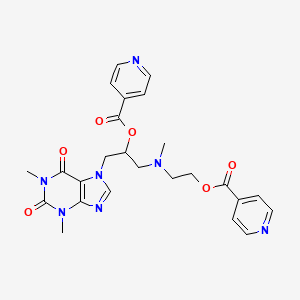
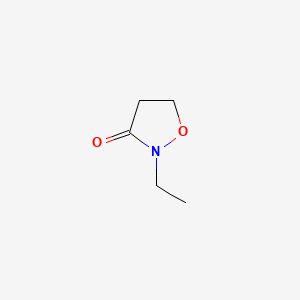

![1-Methyl-2,3,7-trioxabicyclo[2.2.1]hept-5-ene](/img/structure/B14653551.png)
